3,3-Dimethyl-2-oxocyclohexane-1-carbonitrile
Description
3,3-Dimethyl-2-oxocyclohexane-1-carbonitrile is a bicyclic organic compound featuring a cyclohexane ring substituted with a ketone group at position 2, two methyl groups at position 3, and a nitrile group at position 1. This structure confers unique steric and electronic properties, making it valuable in synthetic chemistry and pharmaceutical research. Notably, derivatives of this scaffold, such as 5-(7-fluoro-3,3-dimethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-1-methyl-1H-pyrrole-2-carbonitrile (WAY-255348), have been explored as progesterone receptor (PR) modulators with potent antagonist activity .
Properties
IUPAC Name |
3,3-dimethyl-2-oxocyclohexane-1-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-9(2)5-3-4-7(6-10)8(9)11/h7H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYOMCTAJOYDNIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC(C1=O)C#N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-2-oxocyclohexane-1-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,3-dimethylcyclohexanone with cyanide sources in the presence of a base. The reaction conditions often include:
Temperature: Moderate temperatures (around 50-70°C)
Solvent: Polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile
Catalysts: Basic catalysts such as sodium hydroxide or potassium carbonate
Industrial Production Methods
On an industrial scale, the production of 3,3-Dimethyl-2-oxocyclohexane-1-carbonitrile may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters is crucial to achieve high purity and efficiency.
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethyl-2-oxocyclohexane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids.
Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Primary amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Applications in Scientific Research
- Organic Synthesis:
-
Pharmaceutical Development:
- Antibacterial and Antitumor Activities: Recent studies have demonstrated that 3,3-Dimethyl-2-oxocyclohexane-1-carbonitrile exhibits significant antibacterial and antitumor properties. It has been evaluated for its efficacy against various cancer cell lines and pathogenic bacteria, showing promising results .
- Drug Formulation: The compound's low toxicity profile makes it a candidate for inclusion in drug formulations aimed at treating infections and cancer.
- Material Science:
- Biochemical Research:
Case Studies
Current State of Research
Research on 3,3-Dimethyl-2-oxocyclohexane-1-carbonitrile continues to evolve, with ongoing studies focusing on:
- Enhancing its biological activity through structural modifications.
- Investigating its potential as a lead compound for new drug development.
- Exploring its applications in nanotechnology and material sciences.
Mechanism of Action
The mechanism of action of 3,3-Dimethyl-2-oxocyclohexane-1-carbonitrile depends on its specific application. In chemical reactions, the nitrile and ketone groups are key functional sites that interact with reagents and catalysts. The molecular targets and pathways involved in its biological activity are subjects of ongoing research, focusing on its potential interactions with enzymes and receptors.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features
Core Ring Systems
- 3,3-Dimethyl-2-oxocyclohexane-1-carbonitrile: Aliphatic cyclohexane ring with 2-oxo, 3,3-dimethyl, and 1-cyano groups.
- 4-Oxo-4H-1-benzopyran-3-carbonitrile : Aromatic benzopyran system with a 4-oxo group and nitrile at position 3. The aromaticity enhances electron-deficient character, facilitating nucleophilic additions and cycloadditions .
- 2-Ethoxy-4-(5-methyl-2-thienyl)-6-oxocyclohex-1-ene-1-carbonitrile : Cyclohexene ring with conjugated 6-oxo, ethoxy, and thienyl substituents. The unsaturated ring increases reactivity toward electrophilic additions .
Substituent Effects
- Dimethyl Groups : In 3,3-dimethyl-2-oxocyclohexane-1-carbonitrile, the 3,3-dimethyl substituents induce steric hindrance, influencing regioselectivity in reactions. Smaller substituents (e.g., dimethyl) in PR modulators favor antagonist activity, while bulkier groups (e.g., spirocyclohexyl) promote agonist effects .
- Heterocyclic Additions : Compounds like 2,3-dihydro-2-oxo-1H-indole-3-carbonitrile () incorporate fused indole rings, enhancing aromatic conjugation and altering redox properties compared to aliphatic analogs.
Physical Properties
Limited empirical data are available for direct comparisons, but structural features suggest trends:
3,3-Dimethyl-2-oxocyclohexane-1-carbonitrile
- The ketone and nitrile groups enable reactions such as nucleophilic additions or reductions. Steric hindrance from dimethyl groups may limit accessibility to the carbonyl.
- Used as an intermediate in PR modulator synthesis (e.g., WAY-255348), where substituent size critically modulates biological activity .
4-Oxo-4H-1-benzopyran-3-carbonitrile
- Electron-deficient nitrile and ketone facilitate cycloadditions (e.g., [3+2] with azides) and Michael additions. Applications include heterocyclic drug scaffolds .
Spiro and Heterocyclic Analogs
- Indole-3-carbonitriles (): Participate in radical and nucleophilic substitutions due to aromatic stabilization of intermediates.
Biological Activity
3,3-Dimethyl-2-oxocyclohexane-1-carbonitrile is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a cyclohexane ring with a carbonitrile group and a ketone functionality. Its structural formula can be represented as follows:
Key Features:
- Functional Groups: Carbonitrile (-C≡N) and Ketone (C=O)
- Solubility: Generally low solubility in water but may exhibit varying solubility in organic solvents.
Synthesis
The synthesis of 3,3-Dimethyl-2-oxocyclohexane-1-carbonitrile typically involves multi-step organic reactions, including nucleophilic substitutions and cyclization processes. For example, the synthesis may start from commercially available precursors through a series of reactions involving carbonyl compounds and nitriles.
The biological activity of 3,3-Dimethyl-2-oxocyclohexane-1-carbonitrile has been studied in various contexts, particularly its role as a modulator of specific biological pathways. It has been noted for its potential therapeutic applications in the following areas:
-
Antimicrobial Activity:
- The compound has shown promising results against various microbial strains, indicating potential as an antimicrobial agent. Studies have demonstrated its efficacy against Gram-positive and Gram-negative bacteria.
-
Neuroprotective Effects:
- Some research suggests that this compound may inhibit the formation of amyloid-beta (Aβ42), which is implicated in Alzheimer's disease. The inhibition of Aβ42 formation can be quantified by IC50 values, which indicate the concentration required to achieve 50% inhibition.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Effective against E. coli | |
| Neuroprotective | Inhibition of Aβ42 formation | |
| Cytotoxicity | Low cytotoxicity in vitro |
Detailed Findings
- Antimicrobial Studies:
- Neuroprotective Studies:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
